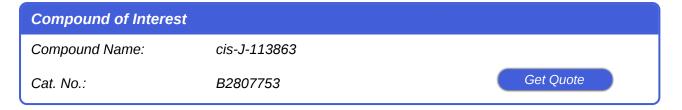


Comparative Analysis of cis-J-113863 Specificity Against Other Chemokine Receptors

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of **cis-J-113863** and Alternative CCR1 Antagonists

This guide provides a detailed comparison of the chemokine receptor antagonist **cis-J-113863** with other alternatives, focusing on its specificity and performance based on available experimental data. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of appropriate tools for their studies.

Executive Summary

cis-J-113863 is a potent antagonist of the C-C chemokine receptor 1 (CCR1), a key mediator of inflammatory cell migration. This document summarizes its binding affinity and functional activity in comparison to other known CCR1 antagonists such as BX-471, CCX354, and BMS-817399. The data presented highlights the selectivity profile of these compounds across a range of chemokine receptors.

Comparative Specificity of CCR1 Antagonists

The following table summarizes the inhibitory activity (IC50 or Ki values in nM) of **cis-J-113863** and other selected CCR1 antagonists against various chemokine receptors. This data is compiled from multiple sources, and direct comparison should be made with caution due to potential variations in experimental conditions.



Compo und	Human CCR1	Mouse CCR1	Human CCR3	Mouse CCR3	Human CCR2	Human CCR4	Human CCR5
cis-J- 113863	0.9 (IC50)	5.8 (IC50)	0.58 (IC50)	460 (IC50)	Inactive	Inactive	Inactive[1
BX-471	1 (Ki)[2]	215 (Ki) [2][3]	>10,000 (Ki)	-	>10,000 (Ki)	-	>10,000 (Ki)[3]
CCX354	<100 (IC50, chemota xis)[4]	-	-	-	-	-	-
BMS- 817399	1 (Binding affinity) [5]	-	-	-	-	-	-
6 (IC50, chemota xis)[5]							

Note: "-" indicates that data was not readily available from the searched sources. "Inactive" indicates that the compound did not show significant activity at the tested concentrations.

Experimental Methodologies

The data presented in this guide is primarily derived from two key types of in vitro assays: radioligand binding assays and functional assays such as chemotaxis and calcium mobilization.

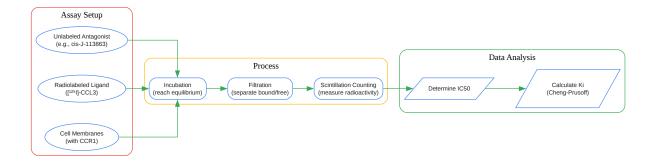
Radioligand Competition Binding Assay

This assay is a standard method to determine the affinity (Ki) of an unlabeled compound for a receptor.[6] It measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

General Protocol:



- Membrane Preparation: Cell membranes are prepared from a stable cell line overexpressing the human CCR1 receptor (e.g., HEK293 or CHO cells).[7]
- Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a high-affinity radiolabeled CCR1 ligand, such as [125]MIP-1α or [125]CCL3, and serial dilutions of the unlabeled test compound.[7]
- Incubation: The plate is incubated at room temperature to allow the binding to reach equilibrium.[7]
- Filtration: The binding reaction is terminated by rapid filtration through a glass fiber filter to separate the bound from the free radioligand.[7]
- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.[7]



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Workflow for a Radioligand Competition Binding Assay.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to block the intracellular calcium release that is triggered by the activation of Gq-coupled receptors like CCR1.

General Protocol:

- Cell Preparation: Cells expressing the CCR1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist (e.g., cis-J-113863).
- Agonist Stimulation: A CCR1 agonist (e.g., CCL3/MIP-1α) is added to the cells.
- Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.
- Data Analysis: The IC50 value is determined by plotting the inhibition of the agonist-induced calcium response against the concentration of the antagonist.



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Workflow for a Calcium Mobilization Assay.

CCR1 Signaling Pathway





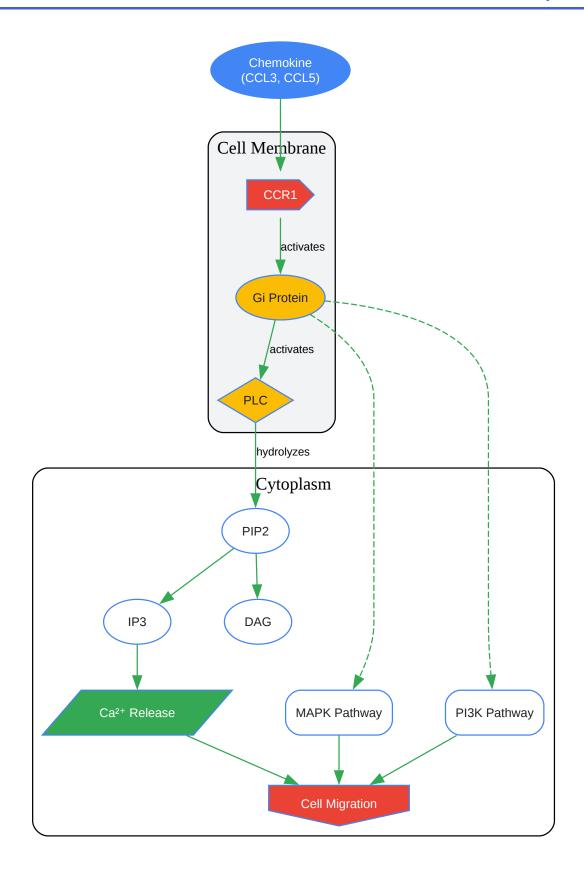


CCR1 is a G-protein coupled receptor (GPCR) that primarily couples to the Gi family of G-proteins.[8][9] Upon binding of its cognate chemokines, such as CCL3 (MIP-1α) and CCL5 (RANTES), CCR1 undergoes a conformational change, leading to the activation of downstream signaling cascades.

Key signaling events include:

- G-protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the heterotrimeric G-protein.
- Downstream Effectors: The dissociated Gαi and Gβγ subunits modulate the activity of various downstream effectors, including phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).
- Calcium Mobilization: IP3 triggers the release of calcium from intracellular stores.
- MAPK and PI3K Pathways: CCR1 activation can also lead to the activation of the mitogenactivated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, which are involved in cell survival, proliferation, and migration.





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Simplified CCR1 Signaling Pathway.



Conclusion

cis-J-113863 is a potent antagonist of human and mouse CCR1. It also exhibits high affinity for human CCR3 but is significantly less potent against mouse CCR3. Its inactivity against CCR2, CCR4, and CCR5 suggests a degree of selectivity. When compared to other CCR1 antagonists like BX-471, which shows high selectivity for CCR1 over other tested chemokine receptors, the choice of antagonist will depend on the specific research question and the model system being used. For studies requiring potent CCR1 blockade with potential cross-reactivity on human CCR3, cis-J-113863 may be a suitable tool. For investigations demanding high selectivity for CCR1, compounds like BX-471 might be more appropriate. Researchers should carefully consider the provided data and experimental contexts when selecting a CCR1 antagonist for their studies.

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